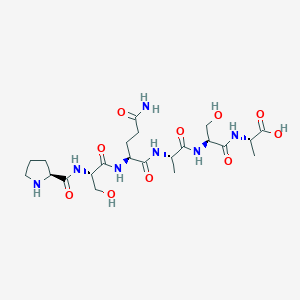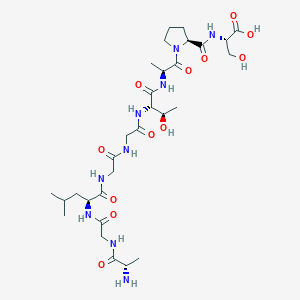
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide is a chemical compound that belongs to the thioxanthone family. Thioxanthones are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention for its potential use as a photoinitiator in polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide typically involves the reaction of thioxanthone derivatives with butanamide. One common method includes the aza-Michael addition reaction, where thioxanthone derivatives react with butanamide under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization processes, particularly in the formation of photopolymerized networks.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species such as free radicals. These reactive species then initiate the polymerization of monomers, leading to the formation of polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of radical intermediates .
Comparación Con Compuestos Similares
Similar Compounds
N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone derivative used as a photoinitiator.
2-Isopropylthioxanthone: Known for its high efficiency as a photoinitiator in various polymerization processes.
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Used in similar applications but with different photophysical properties.
Uniqueness
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide stands out due to its specific structural features that enhance its photoinitiating capabilities. Its unique combination of thioxanthone and butanamide moieties allows for efficient light absorption and radical generation, making it highly effective in initiating polymerization reactions under various conditions .
Propiedades
Número CAS |
854161-35-6 |
|---|---|
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(9-oxothioxanthen-2-yl)butanamide |
InChI |
InChI=1S/C17H15NO2S/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |
Clave InChI |
OAEIABSGCJKCJD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)


![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)


![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)


